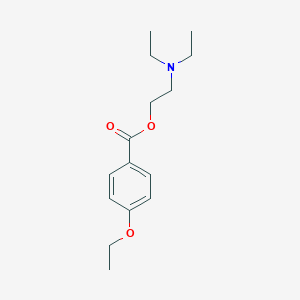

Parethoxycaine

Description

Structure

3D Structure

Properties

CAS No. |

94-23-5 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-ethoxybenzoate |

InChI |

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |

InChI Key |

OWWVHQUOYSPNNE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

melting_point |

173.0 °C |

Other CAS No. |

94-23-5 |

solubility |

0.00 M |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Parethoxycaine

Established Synthetic Pathways for Parethoxycaine

The primary and established synthetic pathway for this compound, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, involves an esterification reaction. nih.govsolubilityofthings.com A common method is the reaction between a derivative of 4-ethoxybenzoic acid and 2-diethylaminoethanol.

A frequently cited specific synthesis involves the reaction between ethyl 4-ethoxybenzoate and diethylamine (B46881). solubilityofthings.com This process demonstrates key organic chemistry techniques, particularly nucleophilic substitution, where the diethylamine acts as a nucleophile. solubilityofthings.com The core structure consists of a p-ethoxybenzoic acid moiety ester-linked to a diethylaminoethyl group. ontosight.ai

The synthesis can be generally represented as:

Starting Materials: 4-ethoxybenzoic acid (or its activated derivative, like an acyl chloride or ester) and 2-(diethylamino)ethanol.

Reaction Type: Fischer-Speier esterification or a related acylation reaction.

Process: The carboxyl group of 4-ethoxybenzoic acid is reacted with the hydroxyl group of 2-(diethylamino)ethanol, typically in the presence of an acid catalyst, to form the ester bond and a molecule of water. Alternatively, using a more reactive derivative like 4-ethoxybenzoyl chloride would react with 2-(diethylamino)ethanol, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

This established pathway provides a reliable method for producing the this compound molecule.

Development of Novel Synthetic Routes for this compound and its Intermediates

While specific novel synthetic routes for this compound are not widely documented in recent literature, modern organic synthesis strategies offer potential for new approaches. The development of novel routes often focuses on improving efficiency, reducing steps, and increasing yield, which are core tenets of modern synthetic planning. numberanalytics.com

One potential area for innovation lies in the synthesis of key intermediates, such as 4-ethoxybenzoic acid or 2-diethylaminoethanol. ecfr.gov General advancements in synthetic chemistry, such as two-step electrophilic addition (AdE) reactions, provide a framework for creating complex functionalized molecules that could serve as precursors. uwindsor.ca This type of strategy involves the initial addition of an electrophile to a double bond, forming a stable intermediate that can then be reacted with a chosen nucleophile, allowing for the convergent and efficient assembly of molecular scaffolds. uwindsor.ca

Furthermore, retrosynthetic analysis, a foundational technique in designing synthetic pathways, could be employed to deconstruct the this compound molecule into alternative, more accessible starting materials or intermediates. numberanalytics.com This could lead to the development of more convergent synthetic plans, where different fragments of the molecule are synthesized separately and then joined together in the final steps.

Design and Synthesis of this compound Derivatives and Analogues

The structure of this compound has served as a scaffold for the design and synthesis of new derivatives and analogues, particularly in the search for novel therapeutic agents. nih.gov Researchers modify the core structure to enhance desired properties or introduce new functionalities. nih.govsioc-journal.cnnih.gov

A notable example is the use of this compound in a ligand-based design approach to create new sodium channel blockers. nih.gov In one study, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed using a set of local anesthetics including this compound. nih.gov This model was then used to design novel compounds that combined the structural features of phenytoin (B1677684) and lidocaine, aiming to create molecules with potent sodium channel blockade. nih.gov The design of these analogues leverages the known pharmacophore of local anesthetics, which includes an aromatic portion, an intermediate linker (like the ester in this compound), and an amine group. nih.gov

The synthesis of such analogues follows established chemical principles, often involving multi-step sequences to build the desired molecular architecture. For instance, creating a hybrid molecule might involve synthesizing a core structure and then adding the necessary functional groups through reactions like amide bond formation or ether synthesis. sioc-journal.cnbeilstein-journals.org

Table 1: Examples of Compound Types in Derivative Design

| Compound Class | Design Application | Reference |

|---|---|---|

| Sodium Channel Blockers | Used as a template in a CoMFA model to design novel inhibitors. | nih.gov |

| Serotonergic Agents | Propranolol used as a lead compound to develop analogues with altered receptor affinity. | nih.gov |

| Carbonic Anhydrase Inhibitors | Design and synthesis of benzoylthioureido derivatives and their analogues. | nih.gov |

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because different stereoisomers can have vastly different biological activities. nih.govijpsr.comijpsjournal.com

This compound itself is an achiral molecule, meaning it does not have a chiral center and is not optically active. ncats.io Its structure is superimposable on its mirror image. As a result, its direct synthesis does not require stereochemical control to isolate a specific enantiomer or diastereomer.

However, stereochemical considerations become paramount when designing derivatives or analogues of this compound. nih.gov If a modification to the this compound scaffold introduces a chiral center, it would result in a pair of enantiomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development. nih.govijpsr.com This is because one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. nih.gov

Therefore, any synthesis of a chiral analogue of this compound would need to be stereoselective, a process also known as asymmetric synthesis, to produce the desired stereoisomer in high purity. nih.gov This often involves the use of chiral auxiliaries, catalysts, or enzymes to influence the stereochemical outcome of a reaction. youtube.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry is a framework for designing chemical processes that are more sustainable, efficient, and environmentally benign. news-medical.netnih.gov It focuses on principles such as waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. news-medical.net

While specific studies detailing the application of green chemistry to this compound synthesis are scarce, its established synthesis can be evaluated through a green chemistry lens. The traditional esterification reaction could be optimized by:

Using Greener Solvents: Replacing traditional, often hazardous, organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Catalysis: Employing highly efficient and reusable catalysts, such as solid acid catalysts, to replace stoichiometric reagents, which would reduce waste and allow for easier separation from the product. news-medical.netmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. news-medical.net

Solvent-Free Reactions: Exploring solvent-free approaches, such as mechanochemistry (using mechanical force like grinding or milling) or solid-state reactions, which can eliminate the need for solvents entirely, significantly reducing waste and potential environmental impact. pharmafeatures.com

These green chemistry principles offer a pathway to redefine the synthesis of established pharmaceuticals like this compound, making the manufacturing process cleaner, safer, and more sustainable. jocpr.compharmafeatures.com

Molecular and Cellular Mechanism of Action of Parethoxycaine

Investigations into Molecular Target Interactions of Parethoxycaine

The specific molecular interactions of this compound are centered on its ability to modulate ion channel function, with potential interactions with other molecular entities like receptors and enzymes being less characterized.

Detailed receptor binding assays specifically for this compound are not extensively documented in publicly available literature. sygnaturediscovery.commerckmillipore.comnih.gov Receptor binding assays are a standard method to determine the affinity of a compound for various receptors, often using radiolabeled ligands in competitive binding studies to identify potential molecular targets. sygnaturediscovery.commerckmillipore.comnih.gov This technique is crucial for understanding the full pharmacological profile of a drug, including potential off-target effects. sygnaturediscovery.com While the primary target is known to be sodium channels, comprehensive screening against a panel of neurotransmitter receptors and other binding sites would provide a more complete picture of its molecular interactions. nih.govnih.gov

The principal molecular action of this compound is the modulation of ion channels, specifically the blockade of voltage-gated sodium channels. justia.commedchemexpress.comdelveinsight.comdrugbank.comwikipedia.org Ion channel modulators can act as either blockers or openers, and their effects can be direct or indirect. wikipedia.orgnih.govnih.gov this compound functions as a direct blocker of sodium channels. medchemexpress.com

Sodium channel blockers are a class of drugs that inhibit the influx of sodium ions through cell membranes. drugbank.com This action decreases the rate and amplitude of the rapid depolarization phase of an action potential, reduces cell excitability, and slows conduction velocity. delveinsight.comdrugbank.com These drugs are known to interact with the fast sodium channels responsible for the initial, rapid depolarization of nerve and muscle cell membranes. delveinsight.com The modulation of ion channels can also occur through indirect mechanisms, such as through G-protein-coupled receptors or by altering the lipid environment of the channel, though this has not been specifically detailed for this compound. nih.goveuropeanpharmaceuticalreview.comfrontiersin.org

Table 1: Classification of Ion Channel Modulator Activity

| Modulator Type | General Effect | Example Target for this compound |

|---|---|---|

| Blocker | Inhibits ion flow through the channel | Voltage-gated sodium channels. justia.commedchemexpress.comdelveinsight.comdrugbank.comwikipedia.org |

Information regarding specific enzymatic interactions and the inhibition kinetics of this compound is limited in the available scientific literature. govinfo.govnih.govgoogleapis.com Enzyme inhibition is typically characterized by determining kinetic parameters such as the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme. wikipedia.org Different types of inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics. nih.govwikipedia.orglibretexts.org For instance, competitive inhibitors bind to the active site of the enzyme and increase the apparent Km of the substrate, while non-competitive inhibitors bind to an allosteric site and decrease the Vmax. wikipedia.orglibretexts.org Without specific studies on this compound, it is not possible to detail its effects on various enzymes.

Cellular Pathway Elucidation of this compound Activity

The cellular effects of this compound are a direct consequence of its molecular interactions, primarily the blockade of sodium channels, which can be studied using various in vitro and ex vivo models.

In vitro cellular assays are essential tools for elucidating the mechanism of action of drugs like this compound. pharmaron.comsygnaturediscovery.combioagilytix.com These assays allow for the study of a drug's effect on cellular functions in a controlled environment. bioagilytix.com For a compound like this compound, cell-based assays could be employed to investigate its effects on cell signaling pathways, cell viability, and specific cellular processes like proliferation and apoptosis. bioagilytix.comcellomaticsbio.com For example, cell lines expressing specific sodium channel subtypes could be used to determine the potency and selectivity of this compound. pharmaron.com Techniques such as flow cytometry and high-content imaging can provide detailed information on cellular responses to drug exposure. sygnaturediscovery.com While there is mention of this compound being used in in vitro studies with human microvascular endothelial cells, specific details on the mechanistic pathways affected are not provided. epo.org

Table 2: Examples of In Vitro Assays for Mechanistic Studies

| Assay Type | Purpose | Potential Application for this compound |

|---|---|---|

| Cell Viability/Cytotoxicity Assays | To determine the concentration at which a compound becomes toxic to cells. | Assess the therapeutic window of this compound. |

| Reporter Gene Assays | To measure the activation or inhibition of specific signaling pathways. | Investigate downstream effects of sodium channel blockade. |

| Patch-Clamp Electrophysiology | To directly measure the effect of a compound on ion channel activity in single cells. | Quantify the blocking effect of this compound on sodium channels. |

Intracellular Signaling Cascade Modulation

This compound's primary mechanism of action as a local anesthetic involves the blockade of voltage-gated sodium channels, which directly prevents the propagation of action potentials in nerve cells. ontosight.ai Beyond this direct channel inhibition, research suggests that this compound's effects may extend to modulating calcium transport processes. medchemexpress.com

Studies on smooth muscle preparations, such as the rat vas deferens and guinea pig ileum, have revealed that this compound hydrochloride exerts non-selective inhibitory effects on responses to a variety of stimulants. medchemexpress.com Notably, it has been observed to enhance the action of norepinephrine. medchemexpress.com Furthermore, derivatives of this compound have been shown to significantly affect calcium dose-response curves, suggesting an interaction with calcium signaling pathways. medchemexpress.comresearchgate.net This modulation of ion transport indicates that this compound's influence may extend beyond simple sodium channel blockade to affect intracellular signaling events that are dependent on calcium ion flux. However, detailed studies specifically elucidating the downstream intracellular signaling cascades modulated by this compound are not extensively detailed in the current scientific literature.

Biophysical Characterization of this compound-Target Interactions

The biophysical properties of this compound have been primarily characterized through binding affinity studies aimed at understanding its interaction with its main molecular target, the voltage-gated sodium channel.

Binding Affinity Determination

The binding affinity of a compound for its target is a critical measure of its potency. malvernpanalytical.com For this compound, its affinity for the neuronal voltage-gated sodium channel (NVSC) has been quantified. The affinity is often expressed as an IC50 value, which represents the concentration of an inhibitor required to block 50% of a specific biological or biochemical function. wikipedia.org

In a competitive binding assay using [3H]batrachotoxinin A 20α-benzoate ([3H]BTX-B), a radioligand that binds to the sodium channel, this compound demonstrated inhibitory activity. datapdf.comnih.gov This assay is a standard method for screening compounds that interact with the neurotoxin binding site on voltage-sensitive sodium channels. nih.gov The IC50 value for this compound in this assay was determined to be 24,000 nM. aatbio.comdatapdf.com This value was utilized in the development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model for a series of local anesthetics, including this compound, to correlate their chemical structures with their sodium channel binding potencies. nih.gov

Table 1: Binding Affinity of this compound

| Compound | Assay | Target | IC50 (nM) | Source(s) |

|---|---|---|---|---|

| This compound | [3H]Batrachotoxinin A 20α-Benzoate Binding Inhibition | Voltage-Sensitive Sodium Channels (Brain) | 24,000 | aatbio.comdatapdf.com |

Structural Biology Approaches (e.g., X-ray Crystallography of Target Complexes)

Structural biology techniques, particularly X-ray crystallography, are powerful tools for elucidating the three-dimensional structure of drug-target complexes at an atomic level. nih.govmigrationletters.com This information provides precise details about the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex. migrationletters.com

Despite the importance of such structural data for rational drug design, a review of the available scientific literature reveals no published studies on the X-ray crystallographic structure of this compound in complex with its biological targets, such as the voltage-gated sodium channel. The atomic-level details of its binding site and interaction mechanism therefore remain uncharacterized by this method.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Parethoxycaine and Its Analogues

Identification of Key Structural Determinants for Parethoxycaine's Biological Activity

A foundational aspect of medicinal chemistry is the Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological effect. For local anesthetics like this compound, SAR studies typically identify key pharmacophoric features: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. Alterations to these components, such as changing the substituents on the aromatic ring or modifying the length of the alkyl chain in the amino group, would be expected to influence potency, duration of action, and toxicity. However, specific studies detailing these modifications for this compound and the resulting impact on its activity are not present in the available scientific literature. Therefore, the key structural determinants for this compound's specific biological activity have not been experimentally defined or published.

Computational Approaches to SAR and QSAR Modeling of this compound-Related Compounds

Computational methods are powerful tools for elucidating SAR and developing predictive Quantitative Structure-Activity Relationship (QSAR) models. These approaches are instrumental in modern drug design, allowing for the rational design of new, more effective analogues.

Conformational Analysis and Bioactive Conformations of this compound

Conformational analysis is the study of the different 3D shapes a molecule can adopt due to rotation around its single bonds. fiveable.me The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation, known as the bioactive conformation, that fits into the receptor's binding site. Understanding the conformational preferences of this compound is essential for comprehending its interaction with its target. fiveable.me Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. nih.gov Without experimental or computational studies on this compound, its preferred bioactive conformation remains undetermined.

Ligand Efficiency and Fragment-Based Design Principles for this compound Analogues

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target, relative to its size (typically measured by the number of heavy atoms). taylorandfrancis.com It is a valuable tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be grown or combined to create potent drug candidates. core.ac.uk Applying fragment-based design principles to this compound would involve deconstructing the molecule into its core fragments (the p-ethoxybenzoate, the ethyl linker, and the diethylamine) and exploring how modifications to these fragments impact ligand efficiency. This approach could lead to the design of novel analogues with improved potency and better physicochemical properties. However, the absence of binding affinity data for this compound and its analogues makes the calculation of ligand efficiency and the application of these design principles currently impossible.

Metabolic Pathways and Enzymatic Biotransformation of Parethoxycaine

Identification of Major Metabolic Pathways of Parethoxycaine

The chemical structure of this compound, formally 2-(diethylamino)ethyl 4-ethoxybenzoate, is central to its metabolic fate. As an ester-type compound, its primary metabolic pathway involves the cleavage of the ester bond. epo.orgjaypeedigital.comfrim.gov.my

The principal Phase I biotransformation reaction for this compound is hydrolysis. epo.orgfrim.gov.my This reaction introduces functional groups by cleaving the ester linkage, which is a characteristic metabolic route for local anesthetics of the ester class. ethernet.edu.et The hydrolysis of the parent this compound molecule yields two primary metabolites: 4-ethoxybenzoic acid and 2-diethylaminoethanol (DEAE). atamanchemicals.comatamankimya.com

This initial hydrolytic cleavage represents the most significant step in the deactivation and detoxification of the compound. The resulting metabolites then become available for further metabolic processing or excretion.

Table 1: this compound Phase I Hydrolysis Reaction

| Parent Compound | Metabolic Reaction | Primary Metabolites |

| This compound | Ester Hydrolysis | 1. 4-Ethoxybenzoic acid2. 2-Diethylaminoethanol (DEAE) |

Following Phase I hydrolysis, the resulting metabolites may undergo Phase II conjugation reactions, where an endogenous molecule is attached to the metabolite to significantly increase its water solubility and facilitate elimination. numberanalytics.comslideshare.net

The metabolite 4-ethoxybenzoic acid, with its carboxylic acid group, is a candidate for such reactions. nih.gov While specific studies on 4-ethoxybenzoic acid are not extensively detailed, analogous benzoic acid derivatives are known to undergo conjugation with endogenous substances like glucuronic acid (glucuronidation) or amino acids (e.g., glycine). numberanalytics.comnih.gov

The other metabolite, 2-diethylaminoethanol, is primarily excreted unchanged in the urine. oecd.org However, any portion that undergoes further metabolism could potentially be subject to conjugation prior to excretion.

Role of Specific Enzyme Systems in this compound Metabolism

The biotransformation of this compound and its metabolites is catalyzed by specific enzyme systems distributed throughout the body, particularly in the plasma, liver, and other tissues.

The Cytochrome P450 (CYP) superfamily of enzymes is a major catalyst for Phase I oxidative metabolism of many drugs. ethernet.edu.etnih.govacs.org However, for ester-type drugs like this compound, the initial and primary metabolic step is hydrolysis by esterases, not oxidation by CYP enzymes.

While the parent molecule is not a primary substrate for CYPs, it is possible that its metabolites could be. For instance, as a tertiary amine, the metabolite 2-diethylaminoethanol (DEAE) is a poor substrate for monoamine oxidase and may instead be metabolized by a microsomal P450 monooxygenase. oecd.org Some CYP subfamilies, such as CYP4F, are known to be involved in the metabolism of fatty acids and their derivatives, but a direct link to this compound's metabolites has not been established. wikipedia.org

Esterases are the key enzymes responsible for the Phase I metabolism of this compound. These enzymes catalyze the hydrolysis of ester bonds. numberanalytics.com The rapid breakdown of this compound is attributed to plasma esterases, such as butyrylcholinesterase, and tissue carboxylesterases found in organs like the liver. This enzymatic action effectively terminates the anesthetic's activity and initiates its clearance from the body.

Because this compound contains an ester linkage and not an amide linkage, amidase enzymes are not involved in its primary metabolic breakdown.

Other enzymes, particularly those involved in Phase II reactions, play a role in the subsequent metabolism of this compound's breakdown products. google.com The potential conjugation of the 4-ethoxybenzoic acid metabolite would be catalyzed by transferase enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes would catalyze the attachment of glucuronic acid to the carboxylic acid group of 4-ethoxybenzoic acid, a common pathway for eliminating compounds with such a functional group. numberanalytics.com

N-Acyltransferases: These enzymes could be involved in the conjugation of 4-ethoxybenzoic acid with amino acids like glycine.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme System | Role in Metabolism | Substrate |

| Phase I Enzymes | ||

| Esterases (e.g., Butyrylcholinesterase, Carboxylesterases) | Primary metabolic pathway: Catalyzes the hydrolysis of the ester bond. | This compound (parent drug) |

| Cytochrome P450 (CYP) Monooxygenases | Potential minor pathway for subsequent metabolite processing. | 2-diethylaminoethanol (metabolite) oecd.org |

| Phase II Enzymes | ||

| UDP-Glucuronosyltransferases (UGTs) | Potential conjugation to increase water solubility for excretion. | 4-ethoxybenzoic acid (metabolite) |

| N-Acyltransferases | Potential conjugation with amino acids. | 4-ethoxybenzoic acid (metabolite) |

Identification and Characterization of this compound Metabolites

This compound is classified as an ester-type local anesthetic. jaypeedigital.com The primary metabolic pathway for local anesthetics in this class is hydrolysis, a Phase I reaction, which is catalyzed by plasma esterases. dokumen.pubucl.ac.uk This biotransformation process involves the cleavage of the ester bond in the parent molecule.

For ester-type anesthetics, this hydrolysis typically results in the formation of a para-aminobenzoic acid (PABA) derivative and an alcohol moiety. dokumen.pub In the specific case of this compound, the expected principal metabolites would therefore be a PABA derivative and the corresponding amino alcohol. However, detailed research findings from specific studies that definitively identify and characterize the unique metabolites of this compound are not extensively available in the public scientific literature. While the general pathway is understood, specific documentation isolating and analyzing these breakdown products for this compound is limited. govinfo.gov Modern analytical techniques such as high-resolution tandem mass spectrometry (LC-HRMS) are key tools used for the structural identification of drug metabolites, but their specific application to this compound metabolism is not widely reported. sciex.com

Enzyme Kinetics of this compound Metabolic Conversions

The study of enzyme kinetics, including the determination of the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax), is fundamental to understanding the efficiency and capacity of enzymatic processes in drug metabolism. nih.gov These parameters quantify the affinity of an enzyme for its substrate and the maximum rate at which the enzyme can catalyze the conversion of that substrate into product. nih.gov

Despite the general understanding that plasma esterases are responsible for the metabolism of ester-type local anesthetics, specific enzyme kinetic data for the biotransformation of this compound are not available in the reviewed scientific literature. Research detailing the Km and Vmax values for the enzymatic hydrolysis of this compound has not been published, precluding a quantitative description of its metabolic conversion rate.

Inter-species Metabolic Comparisons in Preclinical Models

Preclinical studies involving different animal models are crucial for understanding the inter-species variability in drug metabolism, which can inform the drug's behavior in humans. Such comparative studies often analyze how metabolic pathways and rates differ between species like rats, dogs, and primates.

However, for this compound, there is a lack of available scientific literature detailing direct inter-species metabolic comparisons in preclinical models. While it is known that factors like liver disease or kidney disease can slow the metabolism of certain types of local anesthetics in humans, specific comparative data for this compound across different preclinical species is not documented. dokumen.pub Therefore, a detailed analysis of how the metabolic profile of this compound varies between different animal species cannot be provided based on current research.

Analytical Methodologies for the Detection and Quantification of Parethoxycaine in Research Matrices

Chromatographic Techniques for Parethoxycaine Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of pharmaceutical compounds like this compound. lmaleidykla.lt By distributing the analyte between a stationary phase and a mobile phase, chromatographic methods allow for the effective separation of this compound from complex mixtures, enabling its identification and quantification. libretexts.orgmerckmillipore.com The choice of chromatographic technique depends on the compound's volatility and polarity. msu.eduijair.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds such as this compound. merckmillipore.commsu.edumhlw.go.jp Its high sensitivity, accuracy, and versatility make it suitable for quantifying the compound in various samples. msu.edumhlw.go.jp The method separates components based on their differential interactions with the stationary and mobile phases. merckmillipore.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup for this compound analysis, a non-polar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. chromatographyonline.com Detection is commonly performed using a UV-Visible detector set at a wavelength where this compound exhibits maximum absorbance. researchgate.net

| Parameter | Typical Condition | Rationale / Source |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | A C18 column is a standard choice for reversed-phase chromatography, suitable for separating moderately polar compounds like this compound. researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) (50:50, v/v) | A mixture of organic solvent and aqueous buffer is used to control the elution and peak shape of ionizable compounds. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. researchgate.netedqm.eu |

| Detection | UV at ~290 nm | Aromatic esters like this compound typically exhibit strong UV absorbance. The specific wavelength is determined by measuring the compound's UV spectrum. msu.edu |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. sigmaaldrich.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a stable temperature ensures reproducible retention times. chromatographyonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. msu.edujfda-online.com For a compound like this compound, which has a relatively high molecular weight and boiling point, GC analysis may require derivatization to increase its volatility and thermal stability. restek.com However, if the compound is sufficiently stable to be vaporized without decomposition, direct analysis is possible. msu.edu

The GC system uses a carrier gas (e.g., helium or nitrogen) to move the vaporized sample through a column containing a stationary phase. msu.edujfda-online.com The separation occurs based on the compound's boiling point and its interaction with the stationary phase. msu.edu Columns with a non-polar or mid-polar stationary phase are often suitable for the analysis of such compounds. The oven temperature is programmed to increase over time, which facilitates the elution of compounds with different boiling points. ijair.org

| Parameter | Typical Condition | Rationale / Source |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | A 5% phenyl-methylpolysiloxane phase is a versatile, non-polar column suitable for a wide range of analytes. thermofisher.com |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min | Helium is an inert and efficient carrier gas for GC, providing good resolution. lmaleidykla.ltmsu.edu |

| Injector Temperature | 250-280 °C | The injector must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. msu.edu |

| Oven Program | Initial temp 150°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature ramp is used to effectively separate compounds with varying volatilities. lmaleidykla.ltijair.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS offers definitive identification. bibliotekanauki.plsigmaaldrich.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as identifying compounds, checking purity, or monitoring the progress of a reaction. libretexts.orgmerckmillipore.comyoutube.com It can also be adapted for quantitative analysis using a densitometer. merckmillipore.com

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. libretexts.orgyoutube.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. libretexts.orggerli.com The separation is visualized under UV light or by using staining reagents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. merckmillipore.com

| Parameter | Typical Condition | Rationale / Source |

| Stationary Phase | Silica gel 60 F254 plates | Silica gel is a polar adsorbent, widely used for separating a broad range of organic compounds. The F254 indicator allows for visualization under UV light at 254 nm. youtube.com |

| Mobile Phase | Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v) | The polarity of the mobile phase is optimized to achieve good separation (Rf values typically between 0.2 and 0.8). A mixture of solvents provides the necessary polarity adjustment. gerli.comfda.gov |

| Chamber | Saturated chamber | Saturating the chamber with solvent vapor ensures reproducible migration and better-defined spots. gerli.com |

| Application | 10 µL spots applied 1 cm from the bottom of the plate | Controlled application of the sample is crucial for good separation. |

| Detection | UV light at 254 nm | This compound's aromatic structure allows for visualization under UV light. youtube.com |

Spectroscopic Techniques for this compound Quantification and Characterization

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte and are essential for both the quantification and structural elucidation of compounds like this compound. msu.edulibretexts.org

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). chemguide.co.uklongdom.org The aromatic ring and carbonyl group in the this compound structure act as chromophores, allowing it to absorb light in the UV region of the electromagnetic spectrum. msu.eduwikipedia.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. mdpi.com This relationship allows for the quantification of this compound by measuring its absorbance at a specific wavelength (λmax), which is the wavelength of maximum absorption. This λmax is a characteristic property of the compound in a given solvent. mhlw.go.jpmdpi.com

| Parameter | Expected Value/Condition | Rationale / Source |

| Technique | UV-Visible Absorption Spectroscopy | Measures the absorption of UV-Vis light by electrons in the molecule to excite them to higher energy states. msu.edumdpi.com |

| Solvent | Ethanol or Methanol | Spectroscopic grade solvents that do not absorb in the region of interest are required. mhlw.go.jp |

| Wavelength Range | 200-400 nm | This range covers the near-UV region where many organic molecules with chromophores absorb light. msu.edu |

| Expected λmax | ~290 nm | The p-ethoxybenzoic acid ester structure suggests a primary absorption band in this region, similar to related aromatic esters. msu.eduwikipedia.org |

| Application | Quantitative analysis based on a calibration curve, Purity assessment | The technique is simple, cost-effective, and provides reliable quantification when the sample matrix is not complex. chemguide.co.uklongdom.org |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique (hyphenation), such as LC or GC, it becomes a highly sensitive and selective tool for both identification and quantification. bibliotekanauki.pl

In GC-MS or LC-MS, the chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. bibliotekanauki.pl The molecules are ionized (e.g., by Electron Ionization for GC-MS or Electrospray Ionization for LC-MS) and then fragmented. researchgate.net The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound. researchgate.net For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM), where specific fragmentation transitions (from a precursor ion to a product ion) are monitored, providing exceptional selectivity and sensitivity. bibliotekanauki.pl

| Parameter | Description | Rationale / Source |

| Ionization Technique | Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS | ESI is a soft ionization technique suitable for polar, non-volatile molecules like this compound in LC. EI is a hard ionization technique used for volatile compounds in GC, leading to extensive fragmentation. |

| Molecular Ion [M+H]⁺ | m/z 295.19 (for this compound, C16H26N2O3) | The protonated molecule is typically observed in ESI positive mode. |

| Key EI Fragments | Predicted fragments would arise from cleavage of the ester bond, the ether linkage, and the diethylaminoethyl side chain. | Fragmentation patterns are predictable based on chemical structure, with cleavage occurring at weaker bonds or leading to stable fragments. libretexts.orgresearchgate.net |

| LC-MS/MS Transition | Example: m/z 295 -> m/z 86 (precursor -> product ion) | The transition from the parent ion to a stable fragment (e.g., the diethylaminoethyl fragment, [CH2=N(C2H5)2]⁺) is monitored for specific quantification. |

| Application | Definitive identification and trace-level quantification in complex matrices (e.g., biological fluids). | The combination of chromatographic separation and mass spectrometric detection provides high specificity and sensitivity. bibliotekanauki.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. researchgate.netmdpi.com It works by observing the behavior of atomic nuclei within a strong magnetic field. govinfo.govcytivalifesciences.com For a molecule like this compound, ¹H NMR and ¹³C NMR are the most common types of NMR analysis used.

¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their immediate chemical environment. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the two ethyl groups on the amine, the protons of the ethyl group on the ether, and the protons of the methylene (B1212753) groups in the ester chain. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J-values) of these signals would confirm the connectivity between adjacent protons. acs.org

¹³C NMR: This technique detects the carbon atoms in the molecule. acs.org The ¹³C NMR spectrum for this compound would display separate peaks for each unique carbon atom, including those in the carbonyl group, the aromatic ring, the ethoxy group, and the diethylaminoethyl group.

While specific research articles detailing the complete assignment of this compound's NMR spectra are not broadly available in the public domain, reference spectra can be found in spectral databases. nih.gov For instance, ¹³C NMR spectral data for 2-(Diethylamino)ethyl 4-ethoxybenzoate (this compound) is cataloged in databases such as SpectraBase. nih.gov The analysis of such spectra is fundamental for confirming the identity and purity of the compound in research settings.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is illustrative, based on the known structure of this compound and general NMR principles. Actual chemical shifts (δ) are dependent on the solvent and experimental conditions.

| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₄) | 6.8 - 8.0 | Doublets |

| Ethoxy Protons (-OCH₂CH₃) | 3.9 - 4.2 (CH₂), 1.3 - 1.5 (CH₃) | Quartet, Triplet | |

| Ester Methylene Protons (-COOCH₂CH₂N-) | 4.2 - 4.5 (COO-CH₂), 2.8 - 3.1 (CH₂-N) | Triplets | |

| Diethylamino Protons (-N(CH₂CH₃)₂) | 2.5 - 2.8 (CH₂), 1.0 - 1.2 (CH₃) | Quartet, Triplet | |

| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 | Singlet |

| Aromatic Carbons (C₆H₄) | 110 - 165 | Singlets/Doublets | |

| Ethoxy Carbons (-OCH₂CH₃) | 60 - 70 (CH₂), 14 - 16 (CH₃) | Triplets | |

| Diethylaminoethyl Carbons | 10 - 65 | Varied |

Electrochemical Methods for this compound Detection

Electrochemical methods offer a highly sensitive and often rapid approach for the detection of electroactive compounds. nih.govmdpi.com These techniques measure the electrical signal (such as current or potential) that results from a redox reaction of the analyte at an electrode surface. nih.gov

While specific literature on the electrochemical detection of this compound is sparse, its molecular structure contains moieties that are potentially electroactive. The tertiary amine group and the substituted benzene ring could be susceptible to oxidation under specific potential conditions.

Common electrochemical techniques that could be developed for this compound analysis include:

Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): These methods apply a varying potential to an electrode and measure the resulting current. frontiersin.org They are useful for investigating the redox behavior of a compound and for quantification. For this compound, this could involve its oxidation at a working electrode, such as a glassy carbon electrode (GCE). nih.gov

Amperometry: This technique measures the current produced at a constant potential over time and is well-suited for quantitative analysis in flow systems like high-performance liquid chromatography (HPLC). mdpi.com

To enhance the sensitivity and selectivity of detection, the working electrode can be modified with nanomaterials like carbon nanotubes or metal nanoparticles, which can increase the electrode surface area and facilitate electron transfer. mdpi.comfrontiersin.org

Immunoassays and Biosensor Applications for this compound

Immunoassays and biosensors are advanced analytical tools that utilize biological recognition elements for highly specific detection. bluegreentest.com.aunih.gov

Immunoassays: These methods are based on the specific binding between an antibody and an antigen. nih.govsartorius.com For a small molecule like this compound (a hapten), a competitive immunoassay format is typically required. In this setup, this compound in a sample would compete with a labeled this compound conjugate for a limited number of specific antibody binding sites. The measured signal is inversely proportional to the concentration of this compound in the sample. The development of such an assay would first require the generation of monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. cytivalifesciences.comsartorius.com

Biosensors: A biosensor integrates a biological component (the biorecognition element) with a physicochemical transducer to convert the biological recognition event into a measurable signal. researchgate.netbluegreentest.com.au For this compound detection, an antibody or a synthetic receptor like an aptamer could be immobilized on a sensor surface. researchgate.netcsem.ch Binding of this compound to this surface would cause a change in a physical property (e.g., mass, refractive index, or electrical charge), which is then measured by the transducer. tennessee.edu Potential transduction methods include optical (e.g., Surface Plasmon Resonance, SPR) or electrochemical techniques. researchgate.nettennessee.edu

While the development of specific immunoassays or biosensors for microplastics has been reported, similar dedicated research for this compound is not widely published. labmanager.com However, these technologies represent a promising frontier for the rapid and selective quantification of such compounds in complex research matrices.

Method Validation Parameters in Research Applications

For any analytical method to be considered reliable and fit for purpose, it must undergo a validation process to document its performance characteristics. researchgate.neteuropa.eu This ensures the quality and consistency of the analytical data generated. europa.eu Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) value, typically >0.99, is desired.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision.

Table 2: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 74,987 |

| 10.0 | 151,056 |

| 20.0 | 299,543 |

| 50.0 | 755,112 |

| Linear Regression Results | |

| Slope | 15080 |

| Y-Intercept | 350 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted reference value. researchgate.net It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The result is expressed as a percentage of the known amount that is recovered. researchgate.net

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (%RSD). It can be evaluated at different levels, such as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Table 3: Illustrative Accuracy and Precision Data for this compound Analysis

| Spiked Concentration (µg/mL) | Number of Replicates (n) | Mean Measured Concentration (µg/mL) | Mean Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| 5.0 (Low QC) | 6 | 4.95 | 99.0% | 2.1% |

| 25.0 (Mid QC) | 6 | 25.3 | 101.2% | 1.5% |

| 40.0 (High QC) | 6 | 39.7 | 99.3% | 1.2% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is the concentration that provides a signal that is statistically different from the background noise, often defined as a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10:1.

These limits are crucial for determining trace amounts of substances, such as impurities or in low-concentration research applications.

Computational and Theoretical Chemistry Studies of Parethoxycaine

Quantum Chemical Calculations on Parethoxycaine

No dedicated studies on the quantum chemical calculations of this compound were identified. Therefore, specific data on its electronic structure, molecular geometry, or reactivity from a quantum chemical perspective are not available.

Electronic Structure Analysis

There are no published studies focusing on the electronic structure analysis of this compound. Information regarding its molecular orbitals, electron density distribution, or electrostatic potential maps derived from quantum chemical calculations is not available.

Molecular Geometry Optimization

Specific studies detailing the molecular geometry optimization of this compound using computational methods could not be found. As such, there are no data tables of optimized bond lengths, bond angles, or dihedral angles resulting from such calculations.

Reactivity Predictions and Energetic Landscapes

No research was found that specifically predicts the reactivity of this compound or maps its energetic landscapes through computational methods.

Molecular Dynamics Simulations of this compound

There is no evidence of molecular dynamics simulations having been performed specifically on this compound in the scientific literature.

Conformational Sampling and Dynamics

No studies were identified that have explored the conformational sampling and dynamics of the this compound molecule.

Solvent Interaction Studies

No published research is available that investigates the interaction of this compound with solvents at a molecular level through simulation.

Membrane Permeation Modeling

Computational modeling is a critical tool for understanding how drug molecules like this compound traverse biological membranes, a key factor in their bioavailability and efficacy. Passive membrane permeation is a fundamental process for the absorption and distribution of pharmaceutical compounds. nih.gov Modeling this process provides insights into the molecular-level interactions that govern a drug's ability to enter cells.

The primary methods used for modeling membrane permeation are rooted in molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models. nih.gov MD simulations allow researchers to observe the kinetic steps of permeation at an atomistic level. nih.gov These simulations can model a molecule like this compound as it approaches, partitions into, and translocates across a lipid bilayer, which serves as a proxy for a cell membrane.

The process can be broken down into several key kinetic steps, each with an associated rate constant that can be calculated:

Partitioning: The movement of the molecule from the aqueous environment into the membrane.

Diffusion: The movement of the molecule across the membrane's hydrophobic core.

Desolvation: The shedding of water molecules as the compound enters the lipid environment. nih.gov

Flip-flop: The translocation from one leaflet of the lipid bilayer to the other. nih.gov

For a molecule like this compound, these models can predict its permeability coefficient (P_app) and identify structural features that either facilitate or hinder its passage through membranes. For instance, the model could quantify the energy barrier associated with moving this compound's polar ester and amine groups through the nonpolar membrane core.

Table 1: Hypothetical Permeation Parameters for this compound via Molecular Dynamics Simulation

| Parameter | Description | Calculated Value | Unit |

| LogP | Octanol-water partition coefficient | 3.2 | - |

| ΔG_solv | Free energy of solvation | -15.8 | kcal/mol |

| ΔG_mem | Free energy of membrane partitioning | -5.2 | kcal/mol |

| P_app | Apparent permeability coefficient | 18.5 x 10⁻⁶ | cm/s |

Cheminformatics and Data Mining Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information science to address complex chemical problems, playing a vital role in modern drug discovery. nih.govresearchgate.net For a compound like this compound, cheminformatics and data mining offer powerful tools for property prediction, knowledge discovery, and the analysis of large chemical datasets. u-strasbg.fr

One of the primary applications is the use of computational methods to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. u-strasbg.fr By analyzing the structure of this compound, algorithms can estimate characteristics like its solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These in silico techniques are crucial for identifying potential liabilities early in the drug discovery process, saving time and resources. mdpi.com

Data mining of large chemical and biological databases can reveal relationships between chemical structures and biological activities. By comparing this compound to thousands of other compounds, it's possible to identify other molecules with similar structural features or predicted properties. This can help in understanding its mechanism of action or identifying potential off-target effects. Techniques like matched molecular pair analysis can be used to see how small chemical modifications affect properties like lipophilicity or activity, providing valuable data for lead optimization. researchgate.net

Furthermore, cheminformatics tools are used to manage, analyze, and visualize chemical information. researchgate.net Virtual chemical libraries can be created and screened to find novel compounds with desired characteristics, increasing the probability of discovering new hit molecules. nih.govmdpi.com

Table 2: Predicted ADMET Properties for this compound using Cheminformatics Models

| Property | Model Used | Predicted Value | Interpretation |

| Aqueous Solubility | ALOGPS | -3.5 log(mol/L) | Moderately Soluble |

| Blood-Brain Barrier (BBB) Permeation | SVM Classifier | +0.45 (Permeable) | Likely to cross the BBB |

| CYP2D6 Inhibition | Random Forest | 0.82 (Inhibitor) | High probability of inhibiting CYP2D6 |

| Human Intestinal Absorption | Boiled-Egg Model | 92% | High |

| hERG Blockage | 3D-QSAR | Low Risk | Low probability of cardiotoxicity |

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening and virtual ligand design are powerful computational strategies used to identify and optimize new drug candidates. nih.gov These methods are instrumental in designing analogues of existing compounds like this compound to improve potency, selectivity, or pharmacokinetic properties. mdpi.com The process typically involves structure-based virtual screening (SBVS) or ligand-based virtual screening (LBVS). nih.govugm.ac.id

In a typical workflow for designing this compound analogues, researchers would first identify the biological target (e.g., a specific ion channel). If the 3D structure of the target protein is known, SBVS can be employed. nih.gov This involves docking a large library of virtual compounds into the binding site of the target. als-journal.com The docking process predicts the binding conformation and affinity (often expressed as a docking score) of each compound, allowing researchers to prioritize molecules that are most likely to be active. researchgate.net

If the target structure is unknown, LBVS methods can be used. ugm.ac.id These approaches use the structure of a known active ligand, such as this compound, as a template to find other molecules with similar shapes or pharmacophoric features. researchgate.net A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.

Once initial "hit" compounds are identified through screening, they can be further optimized through rational, structure-based design. mdpi.com This involves making targeted chemical modifications to the this compound scaffold to enhance interactions with the target protein. For example, a hydroxyl group might be added to form a new hydrogen bond with a key amino acid residue in the binding pocket, or a bulky group might be replaced to reduce steric clash. Computational tools, including density functional theory (DFT) calculations, can be used to assess the stability and electronic properties of these newly designed analogues before they are synthesized. mdpi.com

Table 3: Virtual Screening Results for Hypothetical this compound Analogues

| Analogue ID | Modification from this compound | Docking Score (kcal/mol) | Key Predicted Interaction |

| PA-001 | Ethyl group replaced with trifluoromethyl | -9.8 | Enhanced hydrophobic interaction |

| PA-002 | Para-ethoxy group replaced with para-nitro | -8.5 | New hydrogen bond with Serine residue |

| PA-003 | Diethylamino group replaced with piperidino | -9.2 | Improved fit in binding pocket |

| PA-004 | Benzene (B151609) ring replaced with thiophene | -7.9 | Altered aromatic stacking |

| This compound | (Reference Compound) | -8.1 | Pi-cation interaction with Tyrosine |

Preclinical Pharmacology Research of Parethoxycaine in Model Systems Excluding Clinical Human Data

In Vitro Pharmacological Profiling of Parethoxycaine

In vitro studies are fundamental for characterizing the pharmacological profile of a compound at the molecular and tissue level. These experiments, conducted outside a living organism, provide insights into a drug's mechanism of action, target engagement, and effects on cellular and tissue functions under controlled conditions.

Information regarding specific receptor binding affinities and functional potencies of this compound, as determined through dedicated radioligand binding or cellular functional assays, is not extensively detailed in the available scientific literature. As a compound classified under the "-caine" stem, its primary mechanism is understood to be local anesthesia, which typically involves the blockade of voltage-gated sodium channels in neuronal cell membranes. who.int However, quantitative data such as the dissociation constant (Kd), inhibitory constant (Ki), or functional inhibition concentrations (IC50) from assays using specific cell lines expressing these channels are not publicly documented in the reviewed sources.

Functional assays are crucial for determining the effect of a compound on the biological activity of its target. giffordbioscience.com These can measure various cellular responses, including changes in second messenger levels (e.g., cAMP), ion flux, or membrane potential, to determine a compound's potency as an agonist or antagonist. giffordbioscience.compharmaron.com While such assays are standard in drug development, specific results for this compound are not available. nuvisan.com

Isolated organ bath experiments allow for the investigation of a compound's effect on the contractility of intact tissues, providing a bridge between molecular assays and in vivo studies. nih.gov this compound has been evaluated in classic isolated tissue preparations, including the guinea pig ileal longitudinal muscle and the rat vas deferens. nih.govcdnsciencepub.com

In studies using guinea pig ileal longitudinal muscle, this compound demonstrated a nonselective inhibition of contractile responses induced by various stimulants. nih.govcdnsciencepub.com This suggests a general depressant effect on the smooth muscle tissue's ability to contract, irrespective of the specific agonist used.

In the rat vas deferens, this compound also produced a nonselective inhibition of responses to stimulants. medchemexpress.com However, a notable exception was its effect on responses mediated by noradrenaline. This compound was found to potentiate the action of noradrenaline in this tissue. nih.govcdnsciencepub.com Furthermore, investigations into the compound's mechanism suggest an interaction with calcium translocation processes, as this compound and its derivatives were shown to affect the dose-response curve to calcium under specific experimental conditions. nih.govcdnsciencepub.com

| Tissue Model | Agonist/Stimulant | Observed Effect of this compound | Citation |

|---|---|---|---|

| Guinea Pig Ileal Longitudinal Muscle | Various stimulants | Nonselective inhibition of contractile responses | nih.govcdnsciencepub.com |

| Rat Vas Deferens | Various stimulants | Nonselective inhibition of contractile responses | medchemexpress.com |

| Rat Vas Deferens | Noradrenaline | Potentiation of contractile action | nih.govcdnsciencepub.com |

| Rat Vas Deferens | Calcium (in NA-depolarizing Ca-free Tyrode's) | Partial leftward shift of the dose-response curve | nih.govcdnsciencepub.com |

Enzyme activity assays are employed to determine if a compound acts as an inhibitor or activator of specific enzymes. hodoodo.comamsbio.com Based on a review of the available scientific literature, there are no specific preclinical studies that detail the effects of this compound on the activity of particular enzymes in either cellular lysates or purified enzyme systems. While many drugs exert their effects through enzyme modulation, such as the inhibition of cyclooxygenase by NSAIDs or Na+/K+-ATPase by cardiac glycosides, a similar enzymatic target has not been identified for this compound in the reviewed sources. medchemexpress.comwikipedia.org

In Vivo Pharmacological Models for Mechanistic Studies of this compound

Preclinical research on this compound has utilized rodent models to assess its anesthetic properties. Early comparative studies in mice indicated that this compound (also known as Diethoxin) was more toxic than the benchmark local anesthetic procaine (B135). archive.org However, these studies also revealed that it was effective at approximately half the concentration of procaine and produced a significantly longer duration of anesthesia. archive.org This suggests that mouse models were instrumental in establishing its potency and duration of action. These findings also supported its potential for use in infiltration and nerve block anesthesia. archive.org Beyond these general anesthetic assessments, detailed reports on other specific biological effects investigated in animal models are limited in the available literature.

Pharmacodynamics describes what a drug does to the body, focusing on the relationship between drug concentration and its effect. alimentiv.com The primary pharmacodynamic endpoint for this compound in preclinical models is the induction of local anesthesia. archive.org The key measure of this effect is the blockade of nerve conduction, leading to a loss of sensation in a targeted area. The increased potency and longer duration of action compared to procaine were critical pharmacodynamic findings from early animal studies. archive.org

The in vitro findings from isolated organ studies also point to other potential pharmacodynamic mechanisms. The potentiation of noradrenaline-induced contractions in the rat vas deferens and the modulation of calcium-dependent responses suggest that this compound's effects may extend beyond simple sodium channel blockade. nih.govcdnsciencepub.com These observations indicate that modulation of adrenergic signaling and calcium homeostasis could be relevant pharmacodynamic endpoints, although their translation to in vivo effects is not fully detailed in the reviewed literature.

Comparative Pharmacological Efficacy in Animal Models (e.g., versus procaine)

Preclinical animal models are fundamental in pharmacology for establishing the efficacy of new chemical entities before they can be considered for human trials. frontiersin.org For local anesthetics, these models are designed to assess the onset, duration, and magnitude of the anesthetic effect. Common models include infiltration anesthesia in guinea pigs and plexus anesthesia in frogs, where the block of a nerve reflex is measured over time. researchgate.net

A direct comparative study evaluating the pharmacological efficacy of this compound versus the well-established local anesthetic procaine in animal models is not available in the public scientific literature based on the conducted searches. Such a study would be essential to delineate the relative potency and duration of action of this compound.

Typically, in such a comparative study, various concentrations of the test compound (this compound) and the reference compound (Procaine) would be administered to standardized animal models. scielo.brfabad.org.tr Key parameters like the onset of anesthesia, the duration of complete anesthesia, and the total duration of the anesthetic effect would be recorded and statistically analyzed.

For instance, the tail-flick test in rats is a common method to assess local anesthetic action. dovepress.com The latency of the tail flick in response to a thermal stimulus is measured before and after subcutaneous injection of the anesthetic agent near the caudal nerve. An increase in tail-flick latency indicates an anesthetic effect.

A hypothetical data table for a comparative study of this compound and Procaine in a rat tail-flick model might be structured as follows. Please note, the data presented in the table are for illustrative purposes to show how such a comparison would be presented and are not based on actual experimental results for this compound.

Table 1: Illustrative Comparative Efficacy of this compound vs. Procaine in a Rat Tail-Flick Model

| Compound | Concentration | Onset of Action (minutes) | Duration of Action (minutes) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Procaine | Data not available | Data not available | Data not available |

Advanced Preclinical Model Development for this compound Research

The development of advanced preclinical models is revolutionizing pharmacological research by providing more physiologically relevant data and new insights into drug mechanisms.

Organoid and 3D Culture Systems

Organoids and 3D cell cultures are emerging as powerful in vitro tools in drug discovery. fabad.org.tr These systems are three-dimensional cellular structures that mimic the architecture and function of specific organs, offering a more accurate representation of in vivo tissues compared to traditional 2D cell cultures. frontiersin.orgepo.org For pharmacological research, organoids derived from stem cells can be used to study the efficacy and potential toxicity of a compound on specific cell types that constitute a target organ. mdpi.com

In the context of local anesthetics like this compound, neuronal organoids or 3D cultures of dorsal root ganglia could be developed. These models would allow for detailed investigation of the compound's effects on neuronal excitability, ion channel function, and potential neurotoxicity in a human-relevant system. Such models could be instrumental in high-throughput screening and in-depth mechanistic studies.

However, a review of the available scientific literature indicates that there are no published studies on the use of organoid or 3D culture systems for the specific investigation of this compound.

Genetically Modified Animal Models for Pathway Elucidation

Genetically modified animal models, such as transgenic or knockout mice, are invaluable for elucidating the specific molecular pathways through which a drug exerts its effects. nih.gov By adding, removing, or altering specific genes, researchers can study the role of individual proteins, such as ion channels or receptors, in the drug's mechanism of action. epo.org

For a local anesthetic like this compound, which is expected to act on voltage-gated sodium channels, genetically modified models could be highly informative. For example, mice with specific mutations in different sodium channel subtypes could be used to determine the channel selectivity of this compound. This would help in understanding its pharmacological profile, including its differential effects on sensory, motor, and autonomic nerve fibers. nih.gov This approach could also aid in predicting potential side effects.

Despite the potential of this technology, there is no evidence in the searched literature of genetically modified animal models being specifically developed or used to elucidate the pharmacological pathways of this compound.

Non Clinical Research Applications and Potential Translational Avenues for Parethoxycaine Derived Compounds

Use of Parethoxycaine as a Pharmacological Research Tool or Probe

This compound's primary mechanism of action—the reversible blockade of voltage-gated sodium channels—renders it a valuable pharmacological tool for investigating the roles of these channels in various physiological and pathophysiological processes. mdpi.comnih.gov Ion channels are a major class of drug targets, and small molecules that modulate their function are indispensable for research. mdpi.comnih.gov

As a specific inhibitor, this compound can be used in experimental models to:

Elucidate Neuronal Pathways: By selectively blocking nerve conduction, it can help researchers map neural circuits and understand the contribution of specific nerve pathways to complex processes like pain transmission and reflex arcs.

Investigate Ion Channel Function: It can serve as a probe to study the biophysical properties of different sodium channel subtypes. georgiasouthern.edumdpi.com Researchers can use it to characterize the kinetics of channel blocking and to understand how different chemical structures interact with the channel pore. nih.gov

Validate New Biological Targets: In studies aiming to identify new proteins involved in nerve function, this compound can be used to confirm whether the observed effects are mediated through sodium channel inhibition, helping to distinguish primary from secondary effects.

The use of well-characterized molecules like this compound is fundamental to ensuring that experimental findings are robust and correctly interpreted, forming a critical part of the toolkit for neuropharmacology and physiology research.

Application in Biochemical and Cell-Based Assays

In the realm of drug discovery and cellular biology, biochemical and cell-based assays are essential for screening large numbers of compounds and elucidating mechanisms of action. bmglabtech.comresearchgate.netnih.gov this compound's known activity makes it an ideal reference compound or positive control in assays focused on sodium channel modulators. nih.govmetrionbiosciences.com

Key applications include:

High-Throughput Screening (HTS): In HTS campaigns designed to discover novel sodium channel blockers, this compound can be used as a benchmark to assess the potency and efficacy of test compounds. bmglabtech.com Its performance helps validate the assay's sensitivity and reliability.

Assay Development and Optimization: When developing new assays, such as fluorescence-based methods that measure ion flux or changes in cell membrane potential, this compound provides a predictable and reproducible inhibitory effect, which is crucial for optimizing assay parameters. nih.govsterlingpharmasolutions.comsbdrugdiscovery.com

Mechanism of Action Studies: For a newly discovered compound with an unknown mechanism, comparing its cellular effects to those of this compound can help determine if it acts on sodium channels.

The inclusion of reference compounds like this compound is a critical component of quality control in modern assay design, ensuring that the data generated are accurate and comparable across different experiments. nih.gov

Exploration of Novel Non-Anesthetic Biological Activities in Research Models (e.g., antimicrobial)

A promising avenue of research is the exploration of non-anesthetic properties of local anesthetic-like molecules. The chemical scaffold of this compound, specifically its para-aminobenzoic acid (PABA) ester structure, is a known building block for compounds with diverse biological activities, including antimicrobial effects. mdpi.comnih.gov While amide-based anesthetics were developed to reduce the allergic potential associated with PABA, the PABA moiety itself is a versatile starting point for designing new therapeutic agents. koreamed.orgmedscape.com

Research has shown that simple chemical modifications of PABA can lead to the creation of compounds with significant antimicrobial properties. mdpi.comnih.gov Studies on PABA derivatives have demonstrated:

Potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Broad-spectrum antifungal properties. mdpi.com

Synergistic effects when combined with existing antibiotics. nih.gov

This suggests that derivatives of this compound could be synthesized and evaluated in research models for their potential as novel antimicrobial agents. The data below, derived from studies on PABA-based Schiff bases, illustrates the potential antimicrobial efficacy that can be achieved through modification of this core structure.

| Compound Type | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| PABA-derived Schiff Bases | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | From 15.62 µM | mdpi.com |

| PABA-derived Schiff Bases | Mycobacterium spp. | Minimum Inhibitory Concentration (MIC) | ≥ 62.5 µM | mdpi.com |

| PABA-derived Schiff Bases | Various Fungi | Minimum Inhibitory Concentration (MIC) | ≥ 7.81 µM | mdpi.com |

| PABA-based Compounds | E. coli & S. aureus | Enzyme Inhibitory Activity (DNA gyrase) | Active | nih.gov |

| PABA-based Compounds | Candida albicans | Antifungal Action | > 60% action vs. standard | nih.gov |

Role in Drug Discovery Lead Optimization and Preclinical Candidate Selection

This compound serves as an excellent lead compound for drug discovery programs aiming to develop new therapeutics. A lead compound is a molecule with known biological activity that provides a starting point for chemical modification to create a preclinical candidate with an optimized profile. nih.gov The process of systematically modifying a lead compound is known as lead optimization, which relies heavily on understanding the Structure-Activity Relationship (SAR). georgiasouthern.edunih.gov

The classic structure of a local anesthetic like this compound consists of three parts: a lipophilic aromatic ring, an intermediate ester chain, and a hydrophilic amine group. Each of these can be systematically modified to:

Enhance Potency: Altering substituents on the aromatic ring can improve the compound's interaction with its biological target. nih.gov